Stigmasterol 3-stearate
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Overview
Description
Stigmasterol 3-stearate is a phytosterol ester derived from stigmasterol and stearic acid. Phytosterols are plant-derived sterols that are structurally similar to cholesterol. Stigmasterol, in particular, is found in various plant sources such as soybeans, vegetables, and medicinal herbs. The esterification of stigmasterol with stearic acid results in this compound, which combines the beneficial properties of both compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasterol 3-stearate can be synthesized through chemical esterification. The process involves the reaction of stigmasterol with stearic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps to isolate the desired product. The purity of the final product is ensured through quality control measures, including spectroscopic analysis and chromatography .
Chemical Reactions Analysis
Types of Reactions
Stigmasterol 3-stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the double bonds present in the stigmasterol moiety.
Hydrolysis: The ester bond can be hydrolyzed to yield stigmasterol and stearic acid.
Thermo-oxidative Degradation: The compound is prone to degradation under high temperatures and oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Thermo-oxidative Degradation: Elevated temperatures (e.g., 180°C) and exposure to oxygen accelerate degradation.
Major Products Formed
Oxidation: Various oxidized derivatives of stigmasterol.
Reduction: Reduced forms of stigmasterol with modified double bonds.
Hydrolysis: Free stigmasterol and stearic acid.
Thermo-oxidative Degradation: Degradation products include smaller sterol fragments and fatty acids.
Scientific Research Applications
Stigmasterol 3-stearate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and sterol chemistry.
Biology: Investigated for its role in plant stress responses and cellular processes.
Medicine: Explored for its potential anti-inflammatory, anti-diabetic, and anti-tumor properties.
Mechanism of Action
Stigmasterol 3-stearate exerts its effects through various molecular mechanisms:
Anti-inflammatory: Inhibits pro-inflammatory cytokines and enzymes.
Anti-diabetic: Enhances insulin sensitivity and glucose uptake.
Anti-tumor: Induces apoptosis and inhibits proliferation of cancer cells by modulating signaling pathways such as PI3K/Akt and cyclin-dependent kinases
Comparison with Similar Compounds
Similar Compounds
β-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Campesterol: Structurally similar to stigmasterol but with different biological activities.
Ergosterol: A fungal sterol with distinct properties compared to plant sterols.
Uniqueness
Stigmasterol 3-stearate is unique due to its combined properties of stigmasterol and stearic acid, offering benefits such as enhanced stability and bioavailability. Its specific ester structure also allows for targeted applications in various fields, making it a versatile compound for research and industrial use .
Properties
CAS No. |
23838-16-6 |
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Molecular Formula |
C47H82O2 |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h25-27,36-38,40-44H,8-24,28-35H2,1-7H3/b26-25+/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
InChI Key |
OCCJRXYEZCKHHI-DZTXZVRESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |
Origin of Product |
United States |
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